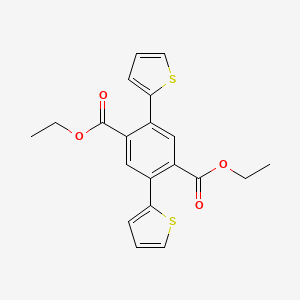

Diethyl 2,5-di(thien-2-yl)terephthalate

Description

Contextual Significance of Thiophene-Appended Terephthalate (B1205515) Esters in Organic Conjugated Systems

The incorporation of thiophene (B33073) rings into the terephthalate framework is a strategic design choice for creating effective organic conjugated systems. Thiophene and its derivatives are well-established as crucial building blocks in organic electronics due to their unique electronic properties and chemical stability. ijsr.net As electron-rich aromatic systems, thiophene units can act as effective electron donors. ijsr.net

When appended to a terephthalate core, which possesses electron-withdrawing characteristics, a donor-acceptor (D-A) type structure is formed. This architecture is fundamental to tuning the electronic behavior of the molecule. The interaction between the electron-donating thiophene units and the electron-accepting terephthalate core can lead to the development of materials with desirable charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ijsr.netresearchgate.net The high polarizability of the sulfur atoms in thiophene contributes to excellent charge transport capabilities. ijsr.net

Overview of Electron-Accepting/Donor Units in Organic Semiconductors and Their Influence on Electronic Properties

A foundational strategy in the design of organic semiconductors is the creation of molecules with a donor-acceptor (D-A) architecture. nih.govresearchgate.net This involves linking electron-donating (donor) and electron-withdrawing (acceptor) moieties within the same molecule or complex. nih.govacs.org This design principle is pivotal for modulating the electronic properties of the material.

Donor Units: These are typically electron-rich molecular fragments, such as thiophene, furan, or benzene rings with electron-donating substituents. mdpi.com They have a relatively low ionization potential and can easily donate electrons.

Acceptor Units: These are electron-deficient moieties, often containing electronegative atoms or specific functional groups like esters, imides, or cyanides. mdpi.com They have a high electron affinity.

The key influence of the D-A structure lies in its effect on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The donor component primarily governs the HOMO energy level, while the acceptor component controls the LUMO level. mdpi.com The difference between these levels defines the material's electronic band gap. By carefully selecting donor and acceptor units, scientists can tune the band gap to absorb specific wavelengths of light or to facilitate efficient charge injection and transport in electronic devices. acs.orgnih.gov This intramolecular charge transfer between the donor and acceptor units is a defining characteristic that influences the optical and electronic behavior of the resulting semiconductor. researchgate.net

Evolution of Terephthalate Derivatives in Contemporary Materials Science

Terephthalate derivatives have a long and significant history in materials science, primarily anchored by the widespread use of polyethylene (B3416737) terephthalate (PET). nih.govmdpi.com PET, a thermoplastic polymer synthesized from terephthalic acid and ethylene (B1197577) glycol, is ubiquitous in packaging, textiles, and various industrial applications due to its mechanical strength, thermal stability, and chemical resistance. rsc.org

The evolution from simple polymers like PET to more complex, functional materials represents a significant trajectory in contemporary materials science. Researchers have moved beyond using the terephthalate core merely for structural polymers and are now exploring its potential as a functional unit in advanced materials. This includes:

Upcycling and Chemical Recycling: Significant research is focused on the chemical recycling of PET waste into value-added products and new polymeric materials for applications like organic coatings. rsc.orgpolyu.edu.hk

Bio-based Monomers: There is a growing interest in producing terephthalate monomers from renewable, bio-based sources to create more sustainable plastics and materials. nih.govresearchgate.net

Functional Materials: By chemically modifying the terephthalate ring, as seen in Diethyl 2,5-di(thien-2-yl)terephthalate, scientists can create derivatives with specific electronic or optical properties. These advanced derivatives are being investigated for use in membranes, energy storage devices, and environmental remediation technologies. polyu.edu.hkmdpi.com

This progression highlights a shift from terephthalates as passive structural components to active functional elements in the next generation of advanced materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O4S2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

diethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H18O4S2/c1-3-23-19(21)15-11-14(18-8-6-10-26-18)16(20(22)24-4-2)12-13(15)17-7-5-9-25-17/h5-12H,3-4H2,1-2H3 |

InChI Key |

ADTLAJNNVGYIPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C2=CC=CS2)C(=O)OCC)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Diethyl 2,5 Di Thien 2 Yl Terephthalate and Its Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to the formation of the core structure of Diethyl 2,5-di(thien-2-yl)terephthalate, enabling the crucial carbon-carbon bond formation between the terephthalate (B1205515) backbone and the thienyl groups. scielo.br These reactions are favored for their mild conditions and tolerance of various functional groups. wiley-vch.de

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between aryl halides and organoboron compounds. mdpi.comnih.gov In the synthesis of this compound, this reaction typically involves the coupling of Diethyl 2,5-dibromoterephthalate with a thiophene (B33073) boronic acid or its pinacol ester derivative. The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.comresearchgate.net

A typical protocol involves reacting Diethyl 2,5-dibromoterephthalate with thiophene-2-boronic acid in a solvent mixture like toluene/ethanol with an aqueous sodium carbonate solution as the base, heated to around 90 °C. researchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature |

|---|

The Stille reaction provides an alternative and powerful method for introducing thiophene units. This reaction couples an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wiley-vch.dewikipedia.org For the synthesis of this compound, this would involve the reaction of Diethyl 2,5-dibromoterephthalate with an organostannane like 2-(tributylstannyl)thiophene.

The Stille coupling is known for its mild reaction conditions and excellent functional group compatibility. wiley-vch.demdpi.com Catalysts such as Pd(PPh₃)₂Cl₂ are often employed. mdpi.com The reaction is particularly efficient when coupling electron-deficient halides with electron-rich organostannanes. mdpi.com This makes it a versatile tool for synthesizing various conjugated polymers and complex molecules. researchgate.netosti.gov

Table 2: General Conditions for Stille Coupling

| Reactant A | Reactant B | Catalyst | Solvent | Temperature |

|---|

Another related palladium-catalyzed method that has been successfully employed is the Negishi cross-coupling. In one synthetic approach, a thiophene-based organozinc reagent is coupled with Diethyl 2,5-dibromoterephthalate. ntnu.no This specific method yielded the target molecule, Diethyl 2,5-di(thiophen-2-yl)terephthalate, with a high yield of 91%. ntnu.no The organozinc reagent, thiophen-2-ylzinc chloride, was prepared in situ from 2-bromothiophene via a Grignard reagent intermediate. ntnu.no

Esterification and Precursor Functionalization (e.g., Diethyl 2,5-dibromoterephthalate)

The key precursor for the cross-coupling reactions is Diethyl 2,5-dibromoterephthalate. smolecule.com This intermediate is typically synthesized from 2,5-dibromoterephthalic acid through esterification. smolecule.comgoogle.com The synthesis of 2,5-dibromoterephthalic acid itself can be achieved by the bromination of terephthalic acid in oleum. google.comgoogle.com

The esterification of 2,5-dibromoterephthalic acid is commonly carried out by reacting it with ethanol under acidic conditions, often with a catalyst like sulfuric acid or by using thionyl chloride. chemicalbook.com Yields for this direct esterification process are generally high, ranging from 85-95%. smolecule.com

Table 3: Synthesis Methods for Diethyl 2,5-dibromoterephthalate

| Starting Material | Reagents | Method | Yield |

|---|---|---|---|

| 2,5-Dibromoterephthalic acid | Ethanol, Acid catalyst | Direct Esterification | 85-95% smolecule.com |

| 2,5-Dibromoterephthalic acid | Thionyl chloride, then Methanol | Acid chloride formation followed by esterification | 70% (for dimethyl ester) chemicalbook.com |

Derivatization via Organometallic Reagents for Subsequent Transformations (e.g., n-Butyllithium Reactions)

Organometallic reagents, particularly n-butyllithium (n-BuLi), are crucial for further derivatization of the terephthalate structure or its precursors. wikipedia.orgchemeurope.com n-BuLi is a strong base and can be used for deprotonation or for halogen-lithium exchange reactions. wikipedia.orgchemeurope.comnih.gov These reactions generate highly reactive organolithium intermediates that can then be treated with various electrophiles to introduce new functional groups.

For instance, in the synthesis of related complex structures, n-butyllithium is used in conjunction with trimethyltin chloride for stannylation reactions. ntnu.no This process introduces a trimethylstannyl group, which can then participate in subsequent Stille coupling reactions. Reactions involving n-BuLi are typically conducted at very low temperatures, such as -78 °C, in anhydrous solvents like tetrahydrofuran (THF) to prevent side reactions. wikipedia.orgorgsyn.org The reactivity of n-BuLi can be enhanced by the addition of agents like tetramethylethylenediamine (TMEDA). wikipedia.orgresearchgate.net

Table 4: Applications of n-Butyllithium in Synthesis

| Substrate Type | Reagent | Purpose | Key Conditions |

|---|---|---|---|

| Aryl Bromide | n-BuLi | Halogen-Lithium Exchange | Anhydrous THF or Ether, Low Temperature (-78 °C) nih.govresearchgate.net |

Synthesis of Related Thiophene-Fused Terephthalate Structures (e.g., Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate)

The synthetic methodologies can be extended to create more complex, fused-ring structures. An important analogue is Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate. Thieno[3,2-b]thiophenes are planar, electron-rich bicyclic systems that are of great interest in materials science. core.ac.uk

The synthesis of this class of compounds typically involves the palladium-catalyzed coupling of Diethyl 2,5-dibromoterephthalate with a stannylated or boronylated thieno[3,2-b]thiophene derivative. The synthesis of the thieno[3,2-b]thiophene building block itself can be achieved through various strategies, often involving the cyclization of appropriately substituted thiophenes. mdpi.combeilstein-archives.org For example, a Stille coupling reaction between 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene and an aryl bromide can be employed to build up the larger polymeric structure. core.ac.uk

Advanced Spectroscopic and Structural Characterization of Diethyl 2,5 Di Thien 2 Yl Terephthalate and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of Diethyl 2,5-di(thien-2-yl)terephthalate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the aromatic protons on the central terephthalate (B1205515) ring and the thiophene (B33073) rings, as well as the aliphatic protons of the ethyl ester groups, are expected. The protons on the thiophene rings typically appear as multiplets in the aromatic region, while the protons on the central benzene ring would likely present as a singlet due to the symmetrical substitution. The ethyl group protons would manifest as a characteristic quartet and triplet pattern, corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups, respectively.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. This includes signals for the carbonyl carbon of the ester, the aromatic carbons of the benzene and thiophene rings, and the aliphatic carbons of the ethyl groups. In polymeric systems derived from this monomer, NMR spectroscopy is crucial for verifying the success of polymerization and determining the polymer's microstructure. For instance, in copolyesters like poly(ethylene terephthalate-co-ethylene 2,5-furandicarboxylate), ¹H and ¹³C NMR are used to calculate the comonomer composition, average sequence length, and degree of randomness.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| Aromatic Protons (Thiophene & Benzene) | ¹H NMR | 7.0 - 8.5 | Signals from the protons on the thiophene and central terephthalate rings. |

| Methylene Protons (-OCH₂CH₃) | ¹H NMR | ~4.4 | A quartet resulting from coupling with the adjacent methyl protons. |

| Methyl Protons (-OCH₂CH₃) | ¹H NMR | ~1.4 | A triplet resulting from coupling with the adjacent methylene protons. |

| Carbonyl Carbon (C=O) | ¹³C NMR | 165 - 175 | Signal from the ester functional group. |

| Aromatic Carbons (Thiophene & Benzene) | ¹³C NMR | 120 - 150 | Multiple signals corresponding to the various carbon environments in the aromatic rings. |

| Methylene Carbon (-OCH₂CH₃) | ¹³C NMR | ~60 | Signal from the carbon adjacent to the ester oxygen. |

| Methyl Carbon (-OCH₂CH₃) | ¹³C NMR | ~14 | Signal from the terminal methyl carbon of the ethyl group. |

Mass Spectrometry Techniques for Molecular Weight Confirmation (e.g., MALDI-TOF MS for Polymeric Systems)

Mass spectrometry is a vital technique for confirming the molecular weight of the this compound monomer and for analyzing the molecular weight distribution of its polymeric derivatives. For polymeric systems, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly powerful.

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large macromolecules with minimal fragmentation. This method can resolve individual polymer chains (n-mers), providing detailed information on molecular weight distribution, dispersity (Đ), and the identity of end groups. For conjugated polymers, this technique is invaluable for evaluating polymer structures and identifying potential side products or defects that may occur during synthesis.

In a typical MALDI-TOF spectrum of a polymer derived from this compound, one would observe a distribution of peaks, each corresponding to a polymer chain of a different length, complexed with a cation (e.g., Na⁺ or K⁺). By analyzing this distribution, key parameters such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be accurately determined, which are critical for understanding the material's physical and electronic properties. The use of conjugated polymers themselves as MALDI matrices is also an emerging area, potentially offering "matrix-free" analysis and improved imaging capabilities.

Optical Spectroscopy for Electronic Transitions and Photophysical Analysis

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Band Gap Determination

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within the molecule and to estimate the optical band gap. The absorption spectrum of this compound is expected to be dominated by π-π* transitions within its conjugated system, composed of the thiophene and terephthalate moieties.

For related conjugated structures, such as derivatives of 2,5-bis[2-(thien-2-yl)ethenyl]benzene, the UV-Vis spectra show strong absorption in the UV and visible regions, indicative of an extended π-conjugated system. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the chemical environment. For polymeric systems, the absorption spectrum typically shows a red-shift compared to the monomer, indicating an increase in the effective conjugation length along the polymer backbone. The optical band gap (E_g) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using a Tauc plot. This value is a critical parameter for determining the potential of the material in semiconductor applications.

Photoluminescence (PL) Spectroscopy and Fluorescence Quantum Yield Analysis

Photoluminescence (PL) spectroscopy provides information about the emissive properties of the material upon photoexcitation. For conjugated molecules like this compound and its polymers, PL spectroscopy can reveal details about the nature of the excited state and the efficiency of radiative decay processes.

The emission spectrum is typically mirror-imaged to the absorption spectrum and is red-shifted (a phenomenon known as the Stokes shift). The shape, position, and intensity of the emission peak are influenced by factors such as molecular rigidity, intermolecular interactions, and the extent of conjugation. For instance, in related thienyl-S,S-dioxide oligomers, it has been shown that increasing molecular rigidity by substituting thiophene with phenyl rings can lead to a significant increase in the photoluminescence quantum yield (PLQY) by minimizing non-radiative decay pathways. The PLQY, which is the ratio of emitted photons to absorbed photons, is a key metric for evaluating the efficiency of light-emitting materials. Studies on poly(phenylene vinylene) derivatives have also demonstrated that the quantum efficiency can be enhanced by increasing the stiffness of the polymer backbone.

Spectroelectrochemical Analysis for Redox State Characterization

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the changes in the electronic absorption spectrum of a material as its oxidation state is systematically varied. This technique is particularly insightful for conjugated polymers, as it allows for the direct observation of the formation of charge carriers, such as polarons (radical cations) and bipolarons (dications), which are responsible for electrical conductivity and electrochromism.

When a thin film of a polymer derived from this compound is subjected to an increasing oxidative potential, changes in its UV-Vis spectrum are expected. Typically, the initial π-π* transition band decreases in intensity, while new absorption bands appear at lower energies (in the visible or near-infrared region). These new bands are the spectroscopic signatures of polaron and bipolaron states. The ability to reversibly generate these charge states is fundamental to the functioning of electrochromic devices, sensors, and organic transistors. The specific potentials at which these redox states form provide information about the material's ionization potential and electron affinity.

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would display characteristic absorption bands confirming its structure.

Key expected vibrational modes include the strong carbonyl (C=O) stretching of the ester groups, typically found in the range of 1700-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations from the ester linkage, C=C stretching from the aromatic rings, and C-H stretching and bending modes for both the aromatic and aliphatic components. The presence of thiophene rings would be confirmed by characteristic C-S stretching vibrations. In the synthesis of related copolyesters, FTIR is routinely used to confirm the incorporation of different monomer units into the polymer chain.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic (Thiophene, Benzene) |

| ~2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1470 | C=C Stretch | Aromatic Rings |

| ~1250, ~1100 | C-O Stretch | Ester |

| ~850 - 700 | C-H Bending (out-of-plane) | Aromatic Rings |

| ~700 | C-S Stretch | Thiophene |

Solid-State Structural Analysis

The arrangement of molecules in the solid state significantly influences the material's electronic and physical properties. Techniques such as X-ray diffraction are pivotal in elucidating these three-dimensional structures.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the crystal lattice parameters, space group, and the precise arrangement of atoms within the unit cell. This information is fundamental for understanding intermolecular interactions and molecular packing, which are critical for properties like charge transport in organic semiconductors.

Table 1: Illustrative Crystallographic Data for a Related Terephthalate Compound (Note: Data presented below is for Diethyl 2,5-dihydroxyterephthalate as a representative example of a substituted diethyl terephthalate.)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.886(1) |

| b (Å) | 5.944(1) |

| c (Å) | 10.750(2) |

| β (°) | 98.50(1) |

| Volume (ų) | 561.9(2) |

| Z (molecules/unit cell) | 2 |

This table is generated based on typical data obtained from single-crystal XRD studies on related organic molecules for illustrative purposes.

For polymeric systems derived from this compound, the morphology and molecular ordering in thin films are paramount for device performance. Grazing Incidence X-ray Scattering (GIXS), which includes both Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS), is an essential technique for probing the structure of thin films. By directing an X-ray beam at a very shallow angle to the film surface, GIXS can provide information about molecular packing, crystallite orientation, and nanoscale morphology.

In the context of thiophene-based polymers, GIXS studies have been instrumental in revealing how processing conditions affect the thin film structure. For instance, in studies of the well-characterized thiophene-based polymer poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), GIWAXS has been used to determine the orientation of the polymer backbones and the stacking direction of the π-conjugated systems relative to the substrate. acs.orgnist.gov This is crucial as the charge transport is typically most efficient along the π-stacking direction.

GISAXS, on the other hand, probes larger length scales and can provide information on the domain sizes and shapes within the polymer film. The analysis of GIXS patterns can reveal whether the polymer chains adopt a more "edge-on" or "face-on" orientation with respect to the substrate, a feature that profoundly impacts the charge mobility in devices like organic field-effect transistors (OFETs). washington.edu

Table 2: Typical Information Obtained from GIXS Analysis of Thiophene-Based Polymer Thin Films

| GIXS Parameter | Structural Information Revealed |

| GIWAXS Peak Positions | d-spacing of lamellar and π-π stacking |

| GIWAXS Peak Anisotropy | Orientation of crystalline domains (e.g., edge-on vs. face-on) |

| GISAXS Pattern | Nanoscale morphology, domain size, and shape |

| Coherence Length | Size of the ordered crystalline regions |

Computational and Theoretical Investigations of Diethyl 2,5 Di Thien 2 Yl Terephthalate

Theoretical Prediction of Charge Transport Mechanisms and Exciton (B1674681) Dynamics

Without primary or secondary sources that have performed these specific computational investigations on Diethyl 2,5-di(thien-2-yl)terephthalate, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Polymerization and Macromolecular Engineering Incorporating Diethyl 2,5 Di Thien 2 Yl Terephthalate Motifs

Monomer Design and Synthesis for Conjugated Polymer Backbones

The design of monomers is a critical first step in the synthesis of conjugated polymers, as the monomer's structure dictates the properties of the final material. nih.gov Diethyl 2,5-di(thien-2-yl)terephthalate is designed as a building block for donor-acceptor (D-A) type copolymers. In this structure, the electron-rich thiophene (B33073) units act as donors, while the central terephthalate (B1205515) core is electron-deficient, serving as the acceptor. This D-A architecture is a common strategy to lower the bandgap of the resulting polymer and tune its optoelectronic characteristics. taylorfrancis.com

The synthesis of thienyl-substituted aromatic compounds often involves palladium-catalyzed cross-coupling reactions. tandfonline.com These methods allow for the precise formation of carbon-carbon bonds between the thiophene rings and the central terephthalate core. The general synthetic approach would involve reacting a di-halogenated terephthalate with a thiophene-based organometallic reagent (e.g., a stannane or boronic acid derivative) to yield the desired monomer. unt.edu The ethyl ester groups on the terephthalate unit are included to enhance the monomer's solubility in common organic solvents, which is crucial for solution-based polymerization processes.

Chemical Polymerization Techniques (e.g., Oxidative Polymerization)

Chemical polymerization is a widely used method for synthesizing polymers from thiophene-containing monomers. Oxidative polymerization, in particular, is a common and straightforward technique. tandfonline.comresearchgate.net This process typically involves an oxidizing agent, such as iron(III) chloride (FeCl₃), in a suitable solvent like acetonitrile or nitromethane. tandfonline.com

The mechanism begins with the oxidation of the monomer at the 5-positions of the terminal thiophene rings, generating radical cations. These reactive species then couple to form dimers, which are subsequently re-oxidized and continue to propagate the polymer chain. The resulting polymer precipitates from the solution and can be collected, washed with solvents like methanol to remove residual catalyst and oligomers, and then dried. tandfonline.com The morphology of the polymer obtained through this method is often an amorphous powder. tandfonline.com

Table 1: Typical Conditions for Oxidative Polymerization of Thiophene Derivatives

| Parameter | Condition |

|---|---|

| Oxidizing Agent | Iron(III) Chloride (FeCl₃) |

| Solvent | Acetonitrile or Nitromethane |

| Monomer:Oxidant Ratio | Typically 1:2 to 1:4 |

| Temperature | Room Temperature (25°C) |

| Reaction Time | 2 - 24 hours |

This table presents generalized conditions based on the oxidative polymerization of various thiophene derivatives. tandfonline.com

Electrochemical Polymerization Methods (e.g., Potentiodynamic and Constant-Potential Electrolysis)

Electrochemical polymerization offers an alternative route to synthesize conjugated polymer films directly onto an electrode surface. researchgate.net This technique provides excellent control over the film's thickness and morphology. researchgate.net The process is carried out in a three-electrode electrochemical cell containing a solution of the monomer and a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable solvent. tandfonline.com

Two primary electrochemical methods are employed:

Potentiodynamic Polymerization: In this method, the potential applied to the working electrode is repeatedly swept between defined limits (cyclic voltammetry). Polymerization occurs when the potential exceeds the monomer's oxidation potential, leading to the deposition of a polymer film on the electrode. winona.edu For thiophene derivatives, this oxidation potential is typically observed between 1.0 V and 1.8 V versus Ag/AgCl. winona.edu

Constant-Potential Electrolysis (Potentiostatic): This technique involves applying a constant potential, which is higher than the monomer's oxidation potential, to the working electrode. This results in a steady growth of the polymer film over time.

The quality and properties of the resulting polymer film are influenced by several factors, including the monomer concentration, solvent, electrolyte, and the specific electrochemical parameters used. researchgate.net

Copolymerization Strategies for Tunable Material Properties

To fine-tune the properties of the final material, this compound can be copolymerized with other monomers. This strategy is highly effective for tailoring the polymer's bandgap, absorption spectrum, and charge transport characteristics. researchgate.net By carefully selecting a comonomer, one can create polymers with properties intermediate to those of the respective homopolymers or even introduce entirely new functionalities.

For instance, copolymerizing the electron-accepting thienyl-terephthalate monomer with a strongly electron-donating monomer, such as fluorene or carbazole derivatives, can further reduce the optical bandgap and shift the polymer's absorption into the near-infrared region of the spectrum. nih.gov Stille and Suzuki coupling reactions are commonly employed for such copolymerizations as they allow for precise control over the polymer's structure and composition. nih.gov The feed ratio of the monomers during polymerization is a key parameter used to control the final properties of the copolymer. researchgate.net

Table 2: Example of Copolymerization for Property Tuning

| Monomer A | Monomer B (Comonomer) | Feed Ratio (A:B) | Resulting Polymer Property |

|---|---|---|---|

| This compound | 9,9-dioctylfluorene | 1:1 | Broadened absorption spectrum |

| This compound | 3,4-ethylenedioxythiophene (EDOT) | 2:1 | Lowered oxidation potential |

This table is illustrative, showing how copolymerization with different comonomers can be used to tune specific properties of thiophene-based polymers. nih.govresearchgate.net

Influence of Monomer Structure on Polymer Morphology and Microstructural Ordering

A planar monomer structure, like that of this compound, tends to promote π-π stacking between polymer chains, which can facilitate charge transport. nih.gov The ethyl ester side groups, while enhancing solubility, can also influence the interchain distance and packing. The degree of crystallinity or amorphousness of the polymer film is directly linked to these structural features. Highly ordered, semi-crystalline domains are generally desirable for achieving high charge carrier mobilities, whereas an amorphous morphology might be preferred for applications like organic light-emitting diodes where uniform film formation is paramount. researchgate.net

Molecular Weight Determination and Distribution of Polymers (e.g., Gel Permeation Chromatography (GPC))

The molecular weight and its distribution are fundamental characteristics of a polymer that significantly affect its physical and mechanical properties, such as solubility, viscosity, and film-forming ability. cirs-ck.com Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters for conjugated polymers. researchgate.net

In GPC, a dissolved polymer sample is passed through a column packed with porous gel particles. researchgate.net Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. ias.ac.in By using a detector, such as a refractive index (RI) or UV-Vis detector, and calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), a chromatogram is obtained from which the molecular weight distribution can be determined. ias.ac.in

The key parameters obtained from GPC analysis are:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. researchgate.net A PDI value of 1 indicates a monodisperse polymer (all chains have the same length), while higher values are typical for synthetic polymers. researchgate.net

Table 3: Illustrative GPC Data for a Conjugated Polymer

| Parameter | Value | Description |

|---|---|---|

| Mₙ (Number-Average Molecular Weight) | 15,000 g/mol | Represents the average molecular weight by number of molecules. |

| Mₙ (Weight-Average Molecular Weight) | 35,000 g/mol | Represents the average molecular weight by weight of molecules. |

This table provides typical values for a synthetic conjugated polymer and is for illustrative purposes. researchgate.net

Applications of Diethyl 2,5 Di Thien 2 Yl Terephthalate Derived Materials in Organic Electronics and Advanced Functional Devices

Organic Photovoltaics (OPVs) and Solar Cell Architectures

Organic photovoltaics represent a promising technology for low-cost, flexible, and large-area solar energy conversion. The performance of OPV devices is intrinsically linked to the properties of the materials used in the active and interfacial layers. Materials derived from Diethyl 2,5-di(thien-2-yl)terephthalate offer tunable electronic properties that can be leveraged to optimize solar cell efficiency.

Development of Active Layer Materials and Performance Optimization

The active layer in an OPV is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. The design of novel donor and acceptor materials is crucial for improving power conversion efficiencies (PCEs). While specific performance data for polymers directly derived from this compound is not extensively reported, the structural motif suggests its potential as a building block for active layer materials. The di(thien-2-yl)terephthalate core can be incorporated into conjugated polymers to influence their electronic and morphological characteristics.

Optimization of the active layer involves tuning the blend morphology, managing the energy level alignment between the donor and acceptor, and enhancing charge transport. For instance, in related thiophene-based polymer systems, modifications in the polymer backbone and side chains have led to significant improvements in device performance. A study on a novel 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT) donor material, when blended with PC71BM, resulted in a power conversion efficiency of 0.14%. mdpi.com In contrast, the well-studied P3HT:PC71BM blend achieved a PCE of 1.15% under similar fabrication conditions, highlighting the impact of molecular structure on photovoltaic performance. mdpi.com

Below is a table summarizing the performance of various thiophene-based polymers in OPV devices, which provides a benchmark for the potential of new materials in this class.

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| TTT-co-P3HT | PC71BM | 0.42 | 0.82 | 40 | 0.14 |

| P3HT | PC71BM | 0.60 | 4.80 | 40 | 1.15 |

Role in Donor-Acceptor Conjugated Polymers

The this compound unit can be conceptualized as an acceptor moiety within a donor-acceptor (D-A) conjugated polymer architecture. The terephthalate (B1205515) core is electron-deficient, which, when combined with electron-rich thiophene (B33073) units, can lead to polymers with a low bandgap, a desirable characteristic for absorbing a broader range of the solar spectrum. ossila.com The intramolecular charge transfer between the donor and acceptor units in such polymers can be tuned by modifying the chemical structure, thereby influencing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the resulting solar cells.

For example, a class of conjugated copolymers containing a thiophene donor and a 2-pyran-4-ylidene-malononitrile acceptor demonstrated that increasing the thiophene content led to a red-shift in optical absorbance and an increase in the highest occupied molecular orbital (HOMO) energy level. case.edu This tunability allows for the optimization of the Voc, which is related to the energy difference between the HOMO of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. case.edu

The performance of several donor-acceptor polymers is presented in the table below, illustrating the impact of the acceptor unit on photovoltaic parameters.

| Polymer System | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| P1 (thiophene-acceptor copolymer) | 0.93 | 3.01 | 0.29 | 0.81 |

| P2 (thiophene-acceptor copolymer) | 0.88 | 3.12 | 0.28 | 0.77 |

| P3 (thiophene-acceptor copolymer) | 0.78 | 3.32 | 0.29 | 0.75 |

Data adapted from a study on thiophene and 2-pyran-4-ylidene-malononitrile based copolymers. case.edu

Interfacial Layer Engineering (e.g., Hole Injection/Transport Layers)

Interfacial layers, such as hole injection/transport layers (HILs/HTLs), are critical for efficient charge extraction and for creating ohmic contacts between the active layer and the electrodes. While the direct use of this compound in interfacial layers is not well-documented, polymers derived from it could possess suitable energy levels for this purpose. An effective HTL should have a HOMO level that is well-aligned with that of the donor material in the active layer to facilitate hole transport and block electrons.

Thiophene-based polymers are commonly used as HTLs. For instance, poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a widely used HTL in organic solar cells. mdpi.com The development of new polymeric HTLs is an active area of research, with a focus on improving device stability and performance.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronics, serving as switches and amplifiers in circuits for applications such as flexible displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the channel layer.

Semiconductor Layer Fabrication and Charge Carrier Mobility Enhancement

Materials derived from this compound can be designed to function as the active semiconductor in OFETs. The planarity of the polymer backbone and the degree of intermolecular packing in the solid state are crucial for achieving high charge carrier mobility. mdpi.comresearchgate.net The presence of thiophene rings generally promotes π-π stacking, which facilitates charge transport between polymer chains.

The fabrication of the semiconductor layer is typically done through solution-based techniques like spin-coating or printing, which are amenable to large-area and low-cost manufacturing. wikipedia.org The choice of solvent, deposition technique, and post-deposition treatments such as annealing can significantly influence the morphology of the semiconductor film and, consequently, the device performance.

While mobility data for polymers from this compound are scarce, related thiophene-based polymers have shown impressive performance. For example, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) and its derivatives are known to exhibit high hole mobilities. nih.gov The table below shows the charge carrier mobilities of some representative thiophene-based polymers in OFETs.

| Polymer | Deposition Method | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| P3HT | Spin-coating | ~0.1 | - |

| PBTTT | Spin-coating | up to 1.1 | - |

| DPP-based polymer | Solution-shearing | up to 10 | up to 3 |

Optimization of On/Off Current Ratios and Device Stability

A high on/off current ratio is essential for the practical application of OFETs in switching circuits. This ratio is defined as the ratio of the drain current in the "on" state to the "off" state. A high on/off ratio ensures low power consumption and clear logic states. The on/off ratio is influenced by the semiconductor's bandgap, the quality of the dielectric interface, and the presence of charge traps.

Device stability, particularly in ambient air, is another critical factor. The energy levels of the semiconductor play a significant role in its stability. Materials with lower HOMO levels are generally more resistant to oxidation by atmospheric oxygen, leading to more stable p-type OFETs. The incorporation of the electron-withdrawing terephthalate moiety into a polythiophene backbone could potentially lower the HOMO level, thereby enhancing the air stability of the resulting OFETs.

Electrochromic Devices and Dynamic Material Response

Polymers and molecules derived from this compound, particularly those based on thiophene-2,5-dicarboxylic acid diesters, have shown significant promise as electrochromic materials. These materials exhibit reversible changes in their optical properties upon the application of an electrical potential.

In their neutral state, these materials are typically colorless. Upon electrochemical reduction, they form radical anions and dianions, resulting in a distinct color change, often to blue. researchgate.net This transformation is characterized by the appearance of new absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. The performance of electrochromic devices fabricated with these materials is notable for their high coloration efficiency, which can reach up to 512 cm² C⁻¹. researchgate.net

The dynamic response of these materials, including their switching speed and stability, is a critical aspect of their performance. Thiophene-based conjugated polymers are known for their excellent redox stability and rapid switching times. stanford.edu For instance, some devices can switch from a colored to a bleached state in less than 0.6 seconds. acs.org The cycling stability of these materials is influenced by the molecular structure, with bulkier ester groups enhancing the material's durability during repeated coloring and bleaching cycles. researchgate.net

Electrochromic Performance of Thiophene-Based Materials

| Material Type | Color (Neutral) | Color (Reduced/Oxidized) | Max. Coloration Efficiency (η) | Switching Time | Key Structural Feature |

|---|---|---|---|---|---|

| Thiophene-2,5-dicarboxylic acid diesters | Colorless | Blue | Up to 512 cm²/C | Not specified | Ester groups on thiophene ring |

| P(DTC-co-TF2)/PEDOT-PSS ECD | Dark Yellow | Dark Gray | 512.6 cm²/C | < 0.6 s (colored to bleached) | Copolymer of 3,6-di(2-thienyl)carbazole and 2-(2-thienyl)furan |

| P(dTT-co-CPdT)/PEDOT-PSS ECD | Not specified | Not specified | 656.5 cm²/C | ≤ 0.9 s | Copolymer containing 2,5-di(2-thienyl)thieno[3,2-b]thiophene |

Development of Novel Electrochemical Sensor Technologies (e.g., Modified Carbon Paste Electrodes)

The unique electronic properties of polymers derived from this compound make them excellent candidates for the active layer in electrochemical sensors. These sensors are developed by modifying electrode surfaces, such as carbon paste electrodes, with thin films of these thiophene-based polymers. The modification enhances the electrode's sensitivity and selectivity towards specific analytes.

One notable application is in the detection of environmental pollutants. For instance, microporous polymer networks based on thiophene have been used to modify glassy carbon electrodes for the detection of nitroaromatic compounds like 1,3,5-trinitrobenzene. nih.gov The electron-rich nature of the thiophene-based polymer interacts with the electron-deficient nitroaromatic analyte, leading to an enhanced electrochemical response.

Furthermore, polythiophene derivatives have been incorporated into carbon paste electrodes for the determination of various ions and molecules. For example, poly(3-octylthiophene-2,5-diyl) has been used to modify carbon black paste electrodes for the detection of nitrate ions in soil samples. nih.gov This modification improves the stability and reproducibility of the sensor's response. Thiophene-based polymers have also been employed in sensors for the detection of heavy metal ions and organic pollutants, demonstrating the versatility of these materials in environmental monitoring.

Performance of Thiophene-Based Electrochemical Sensors

| Sensor Type | Target Analyte | Limit of Detection (LOD) | Sensing Principle |

|---|---|---|---|

| MPN-modified glassy carbon electrode | 1,3,5-trinitrobenzene | Not specified | Adsorption-controlled interaction |

| Poly(3-octylthiophene-2,5-diyl) modified carbon black paste electrode | Nitrate ions (NO₃⁻) | ~10⁻⁵ M | Potentiometric |

| Poly(3-methylthiophene) modified sonogel–carbon electrode | Mercury(II) ions (Hg²⁺) | 1.4 x 10⁻³ mg/L | Not specified |

Biomimetic and Self-Healing Organic Semiconductors for Wearable Electronics

The development of wearable electronic devices that can mimic the properties of human skin, such as stretchability and the ability to self-heal, is a rapidly advancing field. Materials derived from this compound, specifically thiophene-based polymers, are being engineered to meet these demanding requirements.

The introduction of self-healing capabilities into these semiconducting polymers is often achieved by incorporating dynamic, reversible bonds into their chemical structure. nih.gov Hydrogen bonds are a common choice due to their directionality and ability to reform after being broken. nih.gove3s-conferences.org By functionalizing the polymer chains with moieties capable of forming strong hydrogen bonds, such as ureidopyrimidinone (UPy), the resulting material can repair itself at room temperature after sustaining damage. e3s-conferences.org

These self-healing polymers not only exhibit remarkable mechanical properties but also maintain their electronic functionality. Researchers have developed intrinsically stretchable and healable semiconductor polymers that can be used in organic field-effect transistors. stanford.edu These materials can be stretched to significant strains and still recover their initial conductive properties. For example, some polythiophene derivatives show a fracture strain of over 200%, a significant improvement compared to more brittle counterparts like poly(3-hexylthiophene). researchgate.net This combination of mechanical robustness and stable electronic performance is crucial for the realization of truly biomimetic and durable wearable electronics. stanford.edu

Mechanical and Self-Healing Properties of Thiophene-Based Polymers

| Polymer System | Self-Healing Mechanism | Key Mechanical Property | Key Electrical Property |

|---|---|---|---|

| UPy-functionalized polymers | Quadruple Hydrogen Bonding | Elastomeric behavior | Maintained conductivity after healing |

| Polythiophene with disiloxane side chains | Not applicable (focus on flexibility) | Fracture strain > 200% | Sheet resistivity comparable to P3HT |

| Dynamically crosslinked thiophene polymers | Dynamic crosslinking | Maintains performance after 100 cycles at 100% strain | Mobility as high as 1.3 cm²/Vs |

Structure Property Relationships and Material Design Principles for Diethyl 2,5 Di Thien 2 Yl Terephthalate Systems

Molecular Design Principles for Modulating Electronic and Optical Properties

The design of π-conjugated molecules is a cornerstone for developing advanced organic electronic materials. researchgate.net The electronic and optical properties of these materials can be precisely tuned by modifying their molecular structure. For systems like Diethyl 2,5-di(thien-2-yl)terephthalate, which features a donor-acceptor-donor (D-A-D) type structure with electron-rich thienyl groups flanking a central terephthalate (B1205515) core, several design principles are critical.

One primary strategy involves the strategic placement of electron-donating and electron-withdrawing groups to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modulation directly impacts the material's bandgap and its absorption and emission spectra. For instance, functionalizing a thienyl-substituted DPP derivative with terminal electron-acceptor groups of varying strengths can systematically shift optical absorption maxima to longer wavelengths (red-shift) by stabilizing the LUMO energy levels. nih.gov

Another key principle is the extension of π-conjugation. Increasing the number of conjugated units in the molecular backbone, for example by replacing a thiophene (B33073) with a bithiophene, enhances the delocalization of π-electrons. mdpi.com This increased delocalization typically leads to a red-shift in the UV-Vis absorption spectrum and a reduction in the HOMO-LUMO gap, which is beneficial for applications requiring absorption of lower-energy photons. mdpi.comrsc.org Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting how these structural modifications will affect the electronic density distribution and energy levels, guiding synthetic efforts toward molecules with desired optoelectronic properties. acs.orgrsc.org

The table below illustrates the effect of extending π-conjugation on the optical and electronic properties of thienyl-functionalized dithiatetrazocine (DTTA) systems.

| Compound | Number of Thiophene Rings | λmax (nm) | Optical Energy Gap (eV) | Calculated HOMO-LUMO Gap (eV) |

| 1a | 2 | 417 | 2.58 | 3.01 |

| 2a | 4 | 475 | 2.32 | 2.64 |

| 1b | 2 | 425 | 2.55 | 2.94 |

| 2b | 4 | 480 | 2.34 | 2.61 |

| Data sourced from a comparative study on thienyl and bithienyl functionalized DTTA derivatives. rsc.org |

Impact of Thienyl Ring Substitution and Fixation on Electronic Properties

The thienyl ring is a versatile building block in organic semiconductors due to its electron-rich nature and propensity for planarization, which enhances charge transport. mdpi.com Modifying the thienyl rings in a molecule like this compound through substitution can profoundly alter its electronic properties.

Introducing substituents onto the thiophene ring affects the molecule's electronic structure and solubility. rsc.org Electron-withdrawing groups, such as esters, can lower the HOMO level, which can improve air stability but may also lead to a blue-shift in the absorption spectrum due to a wider bandgap. rsc.org Conversely, electron-donating groups can raise the HOMO level. The position of the substituent is also crucial; for example, displacing an alkyl chain on a hexylthienyl functionalized system can cause a slight increase in the optical energy gap. rsc.org

Furthermore, the number of thiophene units plays a significant role. Increasing the number of thienyl rings in a conjugated polymer chain leads to enhanced delocalization of π-conjugation, resulting in a red-shift of UV-vis absorption and better light-harvesting capabilities. mdpi.com Fused thiophene rings, such as in dithieno[3,2-b:2′,3′-d]thiophene, create a more rigid and planar structure, which extends the π-conjugation system, enhances light absorption, and improves electron transport capacity, ultimately facilitating better performance in applications like photocatalytic hydrogen production. mdpi.com Introducing chlorine atoms onto conjugated polymers containing thiophene units is another strategy that can significantly affect their semiconducting properties. researchgate.net

Correlation between Molecular Structure, Aggregation, and Charge Transport Phenomena

Charge transport in organic semiconductor films is not solely a property of an individual molecule but is heavily dependent on how molecules arrange themselves in the solid state. The interplay between molecular structure, intermolecular aggregation, and charge transport is a critical factor in device performance. stanford.eduescholarship.org

The structure of conjugated polymers contains both ordered (crystalline or aggregated) and disordered (amorphous) regions. Efficient charge transport primarily occurs within and between the ordered aggregates. stanford.edu Research has shown that the key requirement for high carrier mobility is the presence of interconnected aggregates, even if these aggregates are small and possess some degree of local molecular disorder (paracrystalline disorder). stanford.edu This finding suggests that achieving perfect crystallinity is not the only path to high-performance materials; rather, ensuring connectivity between ordered domains is paramount. stanford.edu The ability of long polymer chains to bridge different ordered regions can significantly improve charge transport. stanford.edu

The specific molecular stacking mode within an aggregate—such as H- or J-aggregation—directly influences the optoelectronic properties. researchgate.net The molecular structure dictates the preferred aggregation state. For example, nonplanar molecular geometries can be effective in preventing the kind of excessive aggregation that can lead to performance degradation in some devices. escholarship.org Therefore, a central goal of molecular design is to create molecules that self-assemble into nanostructures with optimal packing and interconnectivity for efficient charge transport. escholarship.org

Influence of Intermolecular and Intramolecular Noncovalent Interactions on Interconnectivity and Stability

Noncovalent interactions, though weaker than covalent bonds, are the driving force behind the self-assembly and solid-state packing of organic molecules. nsrrc.org.tw These interactions, including π-π stacking, van der Waals forces, and hydrogen bonds, govern the formation of ordered structures that are essential for efficient charge transport. nih.govacs.org

Intramolecular noncovalent interactions, such as those between sulfur and oxygen atoms (S···O) or sulfur and hydrogen atoms (S···H–C), can be engineered to control the conformation of a polymer backbone. nih.govbohrium.com By "locking" the polymer into a more planar conformation, these interactions promote better π-π stacking, reduce structural disorder, and lower the barriers for charge transport. nih.gov For instance, in certain thiophene-phenylene copolymers, these interactions facilitate a structural transformation upon annealing, leading to a more planar backbone and a highly crystalline, edge-on molecular orientation that enhances charge carrier mobility. researchgate.netbohrium.com

Intermolecular noncovalent interactions are equally critical. Stronger intermolecular forces can lead to thermodynamically stable, ordered solid-state structures, which in turn result in enhanced device performance. nsrrc.org.tw The balance between various noncovalent interactions ultimately determines the final crystal structure and morphology of the material. rsc.org Computational chemistry provides powerful tools to analyze and classify these noncovalent patterns, offering insights into the link between molecular packing and the resulting charge transport properties, which is crucial for the rational design of new crystalline organic semiconductors. nih.gov

Dielectric Constant Engineering for Enhanced Device Performance, Particularly at Optical Frequencies

The dielectric constant (εr) is a fundamental property of an organic semiconductor that influences many aspects of device physics, including exciton (B1674681) binding energy and charge carrier screening. rsc.org Organic semiconductors typically have low dielectric constants (εr < 4), leading to large exciton binding energies, which can hinder the generation of free charge carriers upon photoexcitation. rsc.org Engineering materials with higher dielectric constants is a promising strategy to improve the performance of devices like organic solar cells. researchgate.netmonash.edu

The dielectric constant is frequency-dependent. At high optical frequencies (~10¹⁴ Hz), the response is dominated by the electronic polarization (εopt), while at lower frequencies, contributions from nuclear motion and side-chain polarization become significant. acs.orgnih.gov Increasing the optical-frequency dielectric constant is particularly important as it can facilitate more efficient exciton dissociation into free charges. rsc.org

Several molecular design strategies can be employed to increase the dielectric constant. These include:

Incorporating polar side chains: Attaching polar groups, such as ethylene (B1197577) glycol (EG) chains, can significantly increase the low-frequency dielectric constant. rsc.orgacs.orgnih.gov

Enhancing chromophore planarity and conjugation: Increasing the planarity and conjugation length of the molecular backbone can lead to a higher optical-frequency dielectric constant. researchgate.netmonash.edu

Optimizing film density and order: More ordered and densely packed films generally exhibit higher dielectric constants. For example, an evaporated film showed a 20% higher εopt than a less ordered solution-processed film, which further increased upon annealing. researchgate.net

The table below shows the dielectric constants for a series of organic semiconductors, highlighting the impact of glycolated side chains and conjugation length.

| Material | Side Chain | Frequency | Dielectric Constant (εr) |

| Monomer | Alkyl | Low | ~3 |

| Monomer | Glycol | Low | ~5 |

| Dimer | Alkyl | Low | ~3.5 |

| Dimer | Glycol | Low | ~9 |

| Polymer | Alkyl | Low | ~4 |

| Polymer | Glycol | Low | ~8 |

| Dimer | Glycol | Optical | 4.6 |

| Polymer | Glycol | Optical | 4.2 |

| Data derived from studies on cyclopentadithiophene-co-benzothiadiazole systems. rsc.org |

Rational Design of Hydrogen Bonding Moieties for Supramolecular Interactions in Conjugated Polymers

Incorporating hydrogen bonding moieties into conjugated polymers is a powerful strategy for controlling their self-assembly and enhancing their electronic properties. researchgate.net Hydrogen bonds can act as "molecular glue," promoting ordered packing, increasing crystallinity, and improving the planarity of the polymer backbone. frontiersin.orgresearchgate.net These structural enhancements create more effective pathways for charge transport, often leading to significantly improved charge-carrier mobility. frontiersin.org

The rational design of these systems involves strategically placing hydrogen-bond donors (like N-H) and acceptors (like C=O) either within the conjugated backbone or on the side chains. frontiersin.org

Side-Chain Engineering: Attaching units capable of hydrogen bonding, such as thymine (B56734) or amide groups, to the alkyl side chains can induce strong intermolecular interactions. tuni.fi This promotes the assembly of molecules into highly ordered structures with closer intermolecular distances, enhancing charge transfer. For example, a polymer with a thymine group on its side chain showed a five-fold increase in hole mobility after annealing due to the formation of hydrogen-bonded superstructures. tuni.fi

Backbone Integration: Placing hydrogen-bonding units directly into the polymer backbone can also enforce planarity and facilitate ordered packing. frontiersin.org

These strong, directional interactions not only boost charge mobility but can also improve the material's thermal stability and mechanical properties, such as stretchability and self-healing ability, which are desirable for flexible electronics. researchgate.netresearchgate.nettuni.fi The formation of these hydrogen-bonded networks can transform a linear polymer into a crosslinked-like structure, enhancing its robustness. tuni.fi

Advanced Methodologies and Future Research Directions

High-Throughput Screening and Computational Design of Novel Derivatives

The rational design of new materials with tailored electronic and optical properties is a cornerstone of advancing organic electronics. For Diethyl 2,5-di(thien-2-yl)terephthalate, high-throughput screening (HTS) and computational design represent powerful tools for exploring a vast chemical space of potential derivatives.

High-Throughput Screening (HTS) methodologies can be adapted to rapidly synthesize and evaluate libraries of this compound derivatives. By systematically modifying the peripheral substituents on the thiophene (B33073) rings or the ester groups of the terephthalate (B1205515) core, it is possible to create a diverse set of molecules. Automated synthesis platforms can be employed to perform reactions in parallel, followed by rapid characterization of key properties such as solubility, thermal stability, and basic photophysical characteristics. For instance, plate-based screening assays can be developed to quickly assess the fluorescence quantum yield or the electrochemical redox potentials of a large number of compounds. This approach allows for the efficient identification of promising candidates for more in-depth investigation. A platform for interrogating PET hydrolase libraries of 104-105 variants for protein solubility, thermostability, and activity has been developed, highlighting the potential for high-throughput screening in materials science. nih.govosti.govnrel.gov

Computational Design , employing techniques such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide invaluable insights into the structure-property relationships of this compound derivatives before they are synthesized. These computational methods can be used to predict:

Geometric and Electronic Structures: Understanding how different functional groups influence the planarity of the molecule, which in turn affects the extent of π-conjugation and intermolecular interactions.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to predict the charge injection and transport characteristics.

Optical Properties: Simulating the absorption and emission spectra to guide the design of materials for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

By combining HTS and computational design, researchers can create a synergistic workflow. Computational models can be used to pre-screen virtual libraries of compounds, prioritizing those with the most promising predicted properties for synthesis and experimental validation through HTS. This integrated approach will significantly accelerate the discovery of new this compound derivatives with enhanced performance characteristics.

In Situ Characterization Techniques for Dynamic Processes in Device Operation

To fully understand and optimize the performance of organic electronic devices based on this compound, it is crucial to investigate the dynamic processes that occur during device operation. In situ and operando characterization techniques provide the means to probe the material's properties and the device's behavior under realistic working conditions. jos.ac.cnresearchgate.netresearching.cn

These advanced characterization methods can provide unprecedented insights into complex film growth, electronic states, and structure-property relationships that are not accessible through conventional ex situ measurements. jos.ac.cnresearching.cn The application of these techniques can lead to a deeper understanding of molecular assembly mechanisms and intrinsic electronic properties, which is essential for improving molecular design and device performance. jos.ac.cnresearching.cn

Some of the key in situ techniques that could be applied to study devices incorporating this compound include:

In situ Optical Microscopy and Spectroscopy: These techniques can be used to monitor the morphological evolution and crystal structure of thin films during their formation and in response to external stimuli such as temperature or an electric field. jos.ac.cn For example, in situ photoluminescence and absorption spectroscopy can track changes in the electronic states of the material during device operation, providing information about charge trapping and degradation mechanisms.

In situ Scanning Probe Microscopy (SPM): Techniques like atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can be used to visualize the nanoscale morphology and surface potential of the active layer in a working device. This allows for the direct correlation of structural features with local electronic properties.

In situ X-ray Scattering and Diffraction: Grazing-incidence X-ray diffraction (GIXD) can be employed to study the molecular packing and orientation of this compound molecules in thin films as they are being processed or during device operation. This can reveal how the crystal structure evolves and how this evolution impacts charge transport.

By employing these in situ characterization techniques, researchers can gain a dynamic picture of the structure-property-performance relationships in this compound-based devices, leading to more rational design strategies for improved stability and efficiency.

Fabrication of Multi-Component and Hybrid Thin Films

The performance of organic electronic devices can be significantly enhanced by moving beyond single-component active layers and exploring multi-component and hybrid thin films. researchgate.net For this compound, this opens up possibilities for creating functional materials with tailored properties.

Multi-Component Thin Films: These films consist of a blend of two or more organic materials, where each component contributes a specific function. For example, this compound could be blended with an electron-donating or electron-accepting material to create a bulk heterojunction (BHJ) active layer for an organic photovoltaic cell. The morphology of these blends is critical for efficient charge separation and transport, and advanced deposition techniques such as co-evaporation or solution shearing can be used to control the nanoscale phase separation. The use of multi-component systems can also be a strategy to improve the thermal resistance of materials. nih.gov

Hybrid Thin Films: These films involve the combination of organic materials like this compound with inorganic components. This approach can leverage the desirable properties of both material classes. Examples of hybrid thin films include:

Organic-Inorganic Perovskites: While not a direct blend, the principles of hybrid materials are well-demonstrated in perovskite solar cells, where organic cations are integrated into an inorganic framework.

Dispersions of Inorganic Nanoparticles: Incorporating inorganic nanoparticles, such as quantum dots or metal oxides, into a this compound matrix can enhance light absorption, improve charge transport, or introduce new functionalities like sensing capabilities.

Metal-Organic Framework (MOF) Thin Films: The processability of MOFs as films on surfaces, with their tunable porosity and high crystallinity, offers a broad range of applications in gas sensing, microelectronics, and photovoltaics. rsc.orgmdpi.com

The fabrication of these complex thin films requires precise control over the deposition process to achieve the desired morphology and interfacial properties. Techniques such as atomic layer deposition (ALD) for inorganic layers and various solution-based and vacuum-based methods for organic layers are being explored to create these advanced material systems. rsc.org

Sustainable Synthesis and Recycling Strategies for Terephthalate-Based Materials

As the field of organic electronics matures, there is a growing emphasis on the development of sustainable practices, from the synthesis of materials to the end-of-life of devices. For this compound and other terephthalate-based materials, this involves exploring greener synthetic routes and establishing effective recycling strategies.

Sustainable Synthesis: The principles of green chemistry can be applied to the synthesis of this compound to minimize waste and the use of hazardous reagents. rsc.org This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Investigating the possibility of deriving the terephthalate or thiophene precursors from bio-based sources. For instance, waste polyethylene (B3416737) terephthalate (PET) can be used as a precursor for the synthesis of terephthalate-based nanoporous trivalent metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Catalytic Reactions: Employing efficient and recyclable catalysts to reduce the energy consumption and environmental impact of the synthesis.

Safer Solvents and Reaction Conditions: Opting for less toxic solvents and milder reaction conditions.

Recycling Strategies: The development of methods to recycle terephthalate-based materials from electronic devices is crucial for a circular economy. Chemical recycling methods for PET, a widely used terephthalate-based polymer, can serve as a model. researchgate.net These methods include:

Glycolysis, Methanolysis, and Hydrolysis: These processes can break down the polymer into its constituent monomers, which can then be purified and used to synthesize new materials. researchgate.net Protic ionic liquids have been investigated as sustainable alternatives for the hydrolysis of PET microplastics. acs.org

Electrochemical Recycling: This emerging strategy uses renewable electricity to drive the conversion of waste materials into valuable chemicals. bohrium.comresearchgate.netresearchgate.net

By integrating sustainability considerations into the entire lifecycle of this compound-based materials, from their synthesis to their disposal, the environmental footprint of organic electronics can be significantly reduced.

Exploration of Novel Supramolecular Assemblies for Enhanced Functionality

The self-assembly of organic molecules into well-ordered structures is a key determinant of the performance of organic electronic devices. For this compound, exploring novel supramolecular assemblies can lead to enhanced functionality. This involves understanding and controlling the non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, that govern the packing of molecules in the solid state. rsc.org

The relationship between the chemical structure of photoluminescent molecules and their supramolecularly self-assembled microstructures is a subject of intricate analysis. rsc.org The planarity of a macromolecule plays a significant role in its aggregation, with more planar molecules exhibiting stronger intermolecular forces. uh.edu

Key areas of future research in this domain include:

Controlling Crystal Packing: The charge transport properties of organic semiconductors are highly anisotropic and depend on the relative orientation of adjacent molecules. By designing derivatives of this compound with specific functional groups, it may be possible to direct the self-assembly process to achieve optimal π-π stacking for efficient charge transport.

Liquid Crystalline Phases: The formation of liquid crystalline phases can facilitate the processing of materials and lead to the formation of large, well-ordered domains in thin films. Investigating the potential for this compound derivatives to exhibit liquid crystalline behavior could lead to improved device performance.

Co-crystallization: Co-crystallization with other molecules can be used to create new supramolecular structures with unique properties. For example, co-crystallization with an electron acceptor could lead to the formation of a charge-transfer complex with interesting electronic and optical properties.

Surface-Mediated Assembly: The interaction of molecules with the substrate surface can be used to control the nucleation and growth of thin films, leading to specific crystal orientations and morphologies.

Advanced characterization techniques, such as single-crystal X-ray diffraction, grazing-incidence wide-angle X-ray scattering (GIWAXS), and scanning tunneling microscopy (STM), will be essential for elucidating the details of these supramolecular assemblies.

Integration into Multifunctional Organic Electronic Systems

A major trend in electronics is the development of multifunctional systems that can perform several tasks simultaneously. This compound, with its potential for tunable electronic and optical properties, is a promising candidate for integration into such systems. This could involve combining its semiconducting properties with other functionalities, such as sensing, light emission, and memory.

The fabrication of multifunctional high-performance organic thin-film transistors is a significant research challenge. researchgate.net Thiophene derivatives are widely used in organic electronics and have applications in thin-film field-effect transistors and solar cells. researchgate.net

Examples of potential multifunctional systems incorporating this compound include:

Photo-responsive Transistors: By incorporating a photochromic molecule into a this compound-based transistor, it may be possible to modulate the transistor's electrical characteristics with light, leading to applications in optical switching and memory.

Sensing Devices: The electronic properties of this compound could be sensitive to the presence of certain chemical or biological species. This could be exploited to create highly sensitive and selective sensors.

Light-Emitting Field-Effect Transistors (LEFETs): These devices combine the switching function of a transistor with the light-emitting capability of an OLED. If this compound exhibits suitable charge transport and emissive properties, it could be used as the active material in a LEFET.

Flexible and Wearable Electronics: The processability of organic materials makes them well-suited for fabrication on flexible substrates. This compound could be integrated into flexible displays, wearable sensors, and other next-generation electronic devices.

The successful integration of this compound into multifunctional systems will require a multidisciplinary approach, combining expertise in materials chemistry, physics, and engineering.

Table of Compounds

| Compound Name | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 1,4-Benzenedicarboxylic acid, 2,5-di-2-thienyl-, diethyl ester | C₂₀H₁₈O₄S₂ | 386.48 | 915224-39-4 |

| Poly(ethylene terephthalate) | PET | (C₁₀H₈O₄)n | Varies | 25038-59-9 |

| 2,5-Furandicarboxylic acid | FDCA | C₆H₄O₅ | 156.09 | 3238-40-2 |

| Bis(2-hydroxyethyl) terephthalate | BHET | C₁₂H₁₄O₆ | 254.24 | 959-26-2 |

| Ethylene (B1197577) glycol | EG | C₂H₆O₂ | 62.07 | 107-21-1 |

| Terephthalic acid | TPA | C₈H₆O₄ | 166.13 | 100-21-0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.